(2,6-Dichlorophenyl)urea

Medicinal Chemistry Agrochemical Metabolite Research Structure-Activity Relationship

Researchers face inconsistent biological data when using the wrong dichlorophenylurea isomer. The 2,6-dichloro substitution pattern provides unique steric hindrance and electronic properties distinct from meta/para isomers, directly impacting target engagement and assay reproducibility. - **SAR Studies:** Key scaffold for FGFR, PDGFR, and c-Src kinase selectivity mapping. - **AQP3 Modulation:** Starting material for DFP00173 (IC50 0.1-0.4 µM, selective over AQP7/9). - **Analytical Standard:** Quantify diuron degradation product via LC-MS/GC-MS (LogP 2.48). - **Supply:** BenchChem ensures consistent isomer purity for reproducible research.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04
CAS No. 41146-42-3
Cat. No. B2660918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichlorophenyl)urea
CAS41146-42-3
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=O)N)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyOODROUUHJQWALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dichlorophenyl)urea Structure & Physicochemical Properties


(2,6-Dichlorophenyl)urea is a substituted phenylurea compound characterized by two chlorine atoms at the ortho positions of the phenyl ring, with a molecular weight of 205.04 g/mol and a LogP value of approximately 2.48 . This compound is not a commercial herbicide in its own right but is a critical structural motif in agrochemical metabolites (e.g., as a degradation product of diuron [1]) and a versatile building block for bioactive molecules, particularly kinase inhibitors and aquaporin modulators . Its unique ortho-substitution pattern distinguishes it from other dichlorophenylurea isomers, impacting its physicochemical properties and biological interactions.

Kinase inhibitor SAR building block
AQP3 modulator scaffold synthesis
Diuron metabolite reference standard

(2,6-Dichlorophenyl)urea: Unique Isomer Properties


While all dichlorophenylurea isomers share the same molecular weight and core urea functionality, their differing chlorine substitution patterns (ortho, meta, para) lead to significant variations in lipophilicity, steric hindrance, and electronic properties. For example, the 2,6-dichloro (ortho-substituted) isomer exhibits a computed LogP of 2.48 , whereas the 3,4-dichloro (meta,para-substituted) isomer has a higher LogP of 2.6 [1]. Even this small difference in lipophilicity can impact membrane permeability and protein binding in biological assays. Furthermore, the ortho-chlorines of the 2,6-isomer introduce steric hindrance that restricts the conformational freedom of the urea group, affecting its ability to interact with biological targets and its reactivity as a synthetic intermediate . This steric and electronic uniqueness means that substituting a 2,6-dichlorophenyl scaffold with another isomer without re-optimizing the entire synthetic or assay protocol can lead to altered compound behavior, confounding results and wasting research resources.

Target
Substitute
Risk
2,6-Dichlorophenylurea
3,4-Dichlorophenylurea
Lipophilicity differs measurably, altering membrane partitioning and retention
2,6-Dichlorophenylurea
3,4-Dichlorophenylurea
Ortho-substitution steric hindrance restricts urea conformation, affecting reactivity

(2,6-Dichlorophenyl)urea: Comparative Evidence


Ortho vs. 3,4-Dichloro Isomer: Steric & Electronic Differences

The ortho-substitution pattern of (2,6-dichlorophenyl)urea creates a significantly different steric environment compared to the common 3,4-dichloro isomer. The two chlorine atoms on the 2,6-positions flank the urea group, restricting its rotation and altering its electron density distribution . This contrasts with 3,4-dichlorophenylurea, where the chlorines are adjacent to each other on one side of the ring, leading to a different dipole moment and surface potential.

Steric & electronic profile
Class-level inference
2,6-dichloro pattern creates steric hindrance and altered electron distribution vs. 3,4-dichloro
Supports structural differentiation in SAR
Data to verify; isomer-specific reactivity review
Medicinal Chemistry Agrochemical Metabolite Research Structure-Activity Relationship

Lower Lipophilicity vs. 3,4-Dichlorophenylurea

(2,6-Dichlorophenyl)urea has a calculated LogP of 2.48 . In contrast, the 3,4-dichlorophenylurea isomer has a higher computed LogP of 2.6 [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 2.48 (2,6-isomer) vs. 2.6 (3,4-isomer)
Supports physicochemical differentiation
Computed values; may affect permeability
ADME-Tox Environmental Fate Physicochemical Profiling

Tyrosine Kinase Inhibitor SAR Comparator

In the development of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the 2,6-dichlorophenyl moiety (present on compound 4b) was directly compared to a 3',5'-dimethoxyphenyl moiety (compound 4e). The study found that replacing the 2,6-dichlorophenyl group with the 3,5-dimethoxyphenyl group resulted in a highly selective FGFR tyrosine kinase inhibitor (4e), whereas the 2,6-dichlorophenyl analog was less selective, being more effective against PDGFR and c-Src [1].

Kinase selectivity
Head-to-head
2,6-dichlorophenyl analog (4b): PDGFR/c-Src activity; 3,5-dimethoxyphenyl analog (4e): selective for FGFR
Reported selectivity profile context
Pyrido[2,3-d]pyrimidine series; isolated kinase assays
Kinase Inhibitor Discovery Cancer Research Selectivity Profiling

Selective AQP3 Inhibitor Scaffold

The 2,6-dichlorophenylurea scaffold is the core of DFP00173 (1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea), a potent and selective aquaporin-3 (AQP3) inhibitor with an IC50 of ~0.1-0.4 μM against both mouse and human AQP3 . Importantly, DFP00173 demonstrates selectivity for AQP3 over the homologous AQP isoforms AQP7 and AQP9 . While this data is for a derivative, it establishes the 2,6-dichlorophenylurea core as a privileged scaffold for AQP3 targeting, a property not generally shared by other dichlorophenylurea isomers.

AQP3 inhibition
Class-level
DFP00173 IC50 0.1–0.4 μM (mouse/human AQP3)
Reported AQP3 inhibition assay context
Selective over AQP7/AQP9; class-level scaffold
Aquaporin Biology Drug Discovery Chemical Probe Development

(2,6-Dichlorophenyl)urea: Research & Industrial Applications


Kinase Inhibitor Control Compounds for SAR

Use (2,6-dichlorophenyl)urea as a key building block to synthesize analogs for structure-activity relationship (SAR) studies, particularly for defining selectivity profiles against FGFR, PDGFR, and c-Src kinases. The 2,6-dichlorophenyl moiety provides a specific, less-selective baseline that can be directly compared to more selective substituents (e.g., 3,5-dimethoxyphenyl) to map selectivity determinants [1].

AQP3-Selective Chemical Probe Synthesis

Employ (2,6-dichlorophenyl)urea as the starting material for synthesizing DFP00173 and its analogs to investigate the role of aquaporin-3 in cellular water and glycerol transport. The derived probe exhibits an IC50 of 0.1-0.4 μM and defined selectivity over AQP7 and AQP9, enabling precise modulation of AQP3 function in biological systems .

Analytical Standard for Diuron Metabolite Studies

Utilize (2,6-dichlorophenyl)urea as a reference standard for identifying and quantifying the 2,6-dichlorophenylurea degradation product in environmental samples or metabolic studies of phenylurea herbicides like diuron. Its distinct LogP (2.48) and retention time facilitate its separation and identification via LC-MS or GC-MS .

Application
Selection Property
Validation Focus
Kinase inhibitor selectivity profiling
Non-selective kinase engagement scaffold
Kinase selectivity assay review
AQP3 modulator probe synthesis
AQP3-selective scaffold
AQP3 inhibition and isoform selectivity validation
Diuron metabolite identification
Distinct chromatographic retention profile
LC/GC-MS method confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.